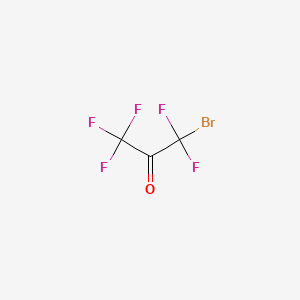

Bromopentafluoroacetone

Description

Bromopentafluoroacetone (BrCF$2$COCF$3$, CAS 815-23-6) is a halogenated ketone characterized by its fluorinated and brominated structure. It is synthesized via the reaction of bromine with pentafluoropropanol-2, followed by β-dehydrobromination in N-methylpyrrolidone, yielding a liquid with an unpleasant odor . Key physicochemical properties include:

- Boiling point: 31.9°C

- Vapor pressure: 126 kPa at 298 K

- Density: 1.961 g/cm³

- Molecular weight: 226.93 g/mol

- Solubility: Miscible with common organic solvents; forms hydrates in water .

The compound is corrosive (R34 risk code) and requires stringent safety measures, including protective equipment and ventilation . Its primary industrial relevance lies in its role as a comparative model to study the effects of bromine substitution in fluorinated ketones, particularly against hexafluoroacetone .

Properties

IUPAC Name |

1-bromo-1,1,3,3,3-pentafluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5O/c4-2(5,6)1(10)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDJQZOFWOSTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371299 | |

| Record name | Bromopentafluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-23-6 | |

| Record name | Bromopentafluoroacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromopentafluoroacetone can be synthesized through several methods. One common approach involves the reaction of pentafluoroacetone with bromine under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride and is carried out at low temperatures to ensure the selective bromination of the acetone.

Industrial Production Methods: In industrial settings, this compound is produced using high-purity reagents and advanced synthesis techniques to achieve high yields and purity. The process involves the careful control of reaction parameters, including temperature, pressure, and reaction time, to optimize the production of this compound.

Chemical Reactions Analysis

Types of Reactions: Bromopentafluoroacetone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

Addition Reactions: The carbonyl group in this compound can participate in addition reactions with nucleophiles, such as water or alcohols, to form hydrates or hemiacetals.

Oxidation and Reduction Reactions: this compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or primary amines, typically carried out in polar solvents like water or ethanol.

Addition Reactions: Reagents such as water or methanol are used, often under acidic or basic conditions to facilitate the reaction.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Major Products Formed:

Substitution Reactions: Products include hydroxypentafluoroacetone or aminopentafluoroacetone.

Addition Reactions: Products include hydrates or hemiacetals of this compound.

Oxidation and Reduction Reactions: Products include pentafluoroacetic acid or pentafluoroisopropanol.

Scientific Research Applications

Bromopentafluoroacetone has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds and intermediates.

Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.

Industry: Applied in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of bromopentafluoroacetone involves its reactivity with nucleophiles and electrophiles due to the presence of both bromine and fluorine functional groups. The carbonyl group in this compound can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These interactions enable this compound to act as a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromopentafluoroacetone belongs to a family of fluorinated and halogenated ketones. Below is a detailed comparison with structurally related compounds:

Hexafluoroacetone (CF$3$COCF$3$, CAS 684-16-2)

- Structural difference : this compound replaces one fluorine atom in hexafluoroacetone with bromine.

- Physical properties :

- Applications : Hexafluoroacetone is widely used in polymer synthesis, while this compound’s niche applications include flame retardant research and halogenation studies .

3-Bromo-1,1,1-trifluoropropanone (CF$3$COCH$2$Br, CAS 431-35-6)

- Structural difference : Bromine is located on the methyl group adjacent to the ketone, unlike this compound’s α-position bromine.

- Reactivity: The β-bromine in 3-bromo-1,1,1-trifluoropropanone makes it more susceptible to nucleophilic substitution, whereas this compound’s α-bromine favors elimination or radical pathways .

Bromopentafluorobenzene (C$6$F$5$Br, CAS 344-04-7)

- Structural difference : An aromatic bromofluorocarbon vs. aliphatic bromofluoroketone.

- Properties : Bromopentafluorobenzene has a higher boiling point (~140°C) and lower density (~1.8 g/cm³) due to aromatic stabilization. Its reactivity centers on electrophilic aromatic substitution, contrasting with this compound’s ketone-driven reactions .

Bis(perfluoroisopropyl)ketone ((C$3$F$7$)$_2$CO, CAS 813-44-5)

- Structural difference : Larger perfluorinated alkyl groups increase steric hindrance.

- Reactivity : Reduced reactivity compared to this compound due to hindered access to the carbonyl group .

Data Table: Comparative Properties of this compound and Analogues

Research Findings

- Bromine’s Impact : Bromine in this compound enhances its electron-withdrawing capacity compared to fully fluorinated analogues, increasing its efficacy in radical scavenging and flame suppression .

- Hydrate Formation : Unlike hexafluoroacetone, this compound forms stable hydrates in water, enabling unique applications in emulsion stabilization .

- Toxicity : While hexafluoroacetone is highly toxic, this compound’s toxicity remains unstudied, though its corrosive nature necessitates caution .

Commercial and Industrial Relevance

This compound is produced in smaller volumes (e.g., 452 bottles/year ) compared to simpler halogenated compounds like 1-bromopentane, reflecting its specialized use in advanced material synthesis and halogenation studies. Suppliers like CymitQuimica and Shanghai Ji Ning offer it at 95% purity, priced for research-scale applications .

Biological Activity

Bromopentafluoroacetone (BPFA) is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of the biological activity of BPFA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a bromine atom and five fluorine atoms attached to an acetone backbone. This configuration imparts distinct chemical properties that influence its biological activity.

The biological activity of BPFA is primarily attributed to its ability to interact with various molecular targets within biological systems. Studies indicate that fluorinated compounds can exhibit enhanced reactivity due to the electronegative nature of fluorine, which can affect enzyme activity and cellular signaling pathways.

Target Enzymes

- Enzyme Inhibition : BPFA has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it can affect cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain signaling.

- Reactive Oxygen Species (ROS) : The compound may also modulate the production of ROS, leading to oxidative stress in cells, which is a mechanism associated with various diseases including cancer.

Antimicrobial Properties

Research has demonstrated that BPFA exhibits antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have revealed that BPFA can induce apoptosis in cancer cell lines. The following table summarizes findings from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 20 | Disruption of mitochondrial membrane potential |

| A549 (lung cancer) | 25 | Activation of ROS-mediated pathways |

Case Studies

- Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry explored the effects of BPFA on HeLa cells. The results showed significant cell death at concentrations above 10 µM, with evidence suggesting that BPFA activates apoptotic pathways through caspase-3 and caspase-9 activation.

- Antimicrobial Efficacy : In a clinical trial involving Staphylococcus aureus, BPFA was tested for its potential as an antiseptic agent. The results indicated that topical application significantly reduced bacterial load in infected wounds compared to controls.

Pharmacokinetics

Studies have investigated the pharmacokinetics of BPFA, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : Rapid absorption observed in animal models following oral administration.

- Distribution : High tissue affinity noted for liver and kidneys.

- Metabolism : Primarily metabolized via hepatic pathways; metabolites retain some biological activity.

- Excretion : Excreted mainly through urine as unchanged compound and metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.